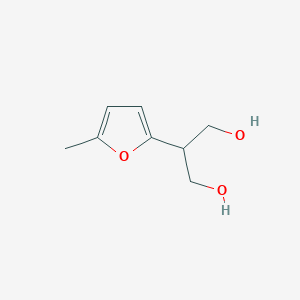

2-(5-Methylfuran-2-yl)propane-1,3-diol

Description

Properties

IUPAC Name |

2-(5-methylfuran-2-yl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-6-2-3-8(11-6)7(4-9)5-10/h2-3,7,9-10H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBMRXXDAPWJFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90549256 | |

| Record name | 2-(5-Methylfuran-2-yl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112429-94-4 | |

| Record name | 2-(5-Methylfuran-2-yl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylfuran-2-yl)propane-1,3-diol can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfurfural with a suitable diol precursor under acidic or basic conditions. The reaction typically proceeds through a series of steps, including nucleophilic addition, cyclization, and reduction.

For example, 5-methylfurfural can be reacted with propane-1,3-diol in the presence of a catalyst such as p-toluenesulfonic acid to yield the desired product. The reaction conditions may vary depending on the specific synthetic route chosen, but common conditions include temperatures ranging from 60°C to 120°C and reaction times of several hours.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction efficiency and yield. The use of renewable biomass-derived feedstocks, such as furfural and its derivatives, is also explored to make the process more sustainable. Catalytic hydrogenation and other green chemistry approaches are employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylfuran-2-yl)propane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the furan ring to a tetrahydrofuran ring, altering the compound’s properties.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation reactions often use catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

Oxidation: Formation of 5-methyl-2-furancarboxylic acid or 5-methylfurfural.

Reduction: Formation of tetrahydrofuran derivatives.

Substitution: Formation of halogenated or aminated furan derivatives.

Scientific Research Applications

2-(5-Methylfuran-2-yl)propane-1,3-diol has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential antiviral and antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly for antiviral agents.

Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Methylfuran-2-yl)propane-1,3-diol in biological systems involves its interaction with molecular targets such as enzymes and receptors. The compound’s furan ring structure allows it to bind to specific sites on these targets, potentially inhibiting their activity. For example, its antiviral activity may involve the inhibition of viral replication enzymes, thereby preventing the virus from multiplying.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-(5-Methylfuran-2-yl)propane-1,3-diol with structurally analogous propane-1,3-diol derivatives:

Key Observations:

Substituent Diversity: The furan-substituted diol is distinct due to its heteroaromatic ring, which contrasts with the phenolic or methoxyphenyl groups in other derivatives. This structural difference may influence electronic properties and metabolic stability .

The furan-containing diol’s activity remains unexplored, though furans are known for antimicrobial and anti-inflammatory properties in other contexts .

Synthetic Accessibility: Bromo- or iodo-substituted diols (e.g., ) are typically synthesized via halogenation reactions, while furan derivatives may require cross-coupling or cyclization strategies.

Physical Properties :

- The furan diol’s estimated molecular weight (~200 g/mol) is lower than bis-aryl derivatives (e.g., 348.4 g/mol for threo-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol), likely due to the lighter furan group .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-(5-Methylfuran-2-yl)propane-1,3-diol in academic research?

- Methodological Answer : A multi-step approach is advised, beginning with furan ring synthesis (e.g., via Paal-Knorr cyclization for 5-methylfuran derivatives) followed by diol functionalization. For example, methods used for structurally similar compounds, such as 3-(5-Methyl-2-furyl)-1-(p-tolyl)-2-propen-1-one, involve condensation reactions and hydroxylation . Purification can be achieved via recrystallization or silica gel chromatography. Reaction conditions (temperature, catalysts) should be optimized to enhance yield, as demonstrated in stepwise diol syntheses .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm structural integrity by matching peaks to computed spectra (e.g., PubChem data for analogous diols) .

- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and furan ring (C=C stretch at ~1500 cm⁻¹) groups.

- HPLC/Purity Analysis : Ensure >95% purity using reverse-phase chromatography with UV detection .

Advanced Research Questions

Q. How can researchers design experiments to assess oxidative degradation pathways of this compound?

- Methodological Answer : Expose the compound to oxidative conditions (e.g., alkaline oxygen with active oxygen species generators like 4-hydroxy-3-methoxybenzyl alcohol) . Monitor degradation via:

- GC-MS : Detect volatile byproducts (e.g., fluorophenol derivatives observed in lignin model studies).

- HPLC-UV : Quantify residual diol and track reaction kinetics.

Adjust pH (4–10) to evaluate stability under varying conditions.

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Standardize Assays : Use validated protocols for antioxidant (DPPH radical scavenging) and antimicrobial (MIC against Gram+/Gram– strains) testing, as applied to structurally related diols .

- Purity Verification : Confirm compound purity via HPLC to rule out impurities affecting bioactivity .

- Control Experiments : Compare with known bioactive diols (e.g., 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1,3-diol) to contextualize results .

Q. How does stereochemistry influence the reactivity and biological interactions of this diol?

- Methodological Answer : Synthesize enantiomers using chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) or enzymatic resolution. Test enantiomer-specific bioactivity in cellular assays (e.g., cytotoxicity or enzyme inhibition). Reference chiral diol production methods, such as those for 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol, to optimize stereochemical control .

Q. What formulation strategies enhance the solubility of this compound for pharmacological studies?

- Methodological Answer : Use excipients like lecithin and saccharides to reduce irritation and improve bioavailability, as demonstrated in pharmaceutical compositions for related diols . Conduct solubility studies in aqueous buffers (pH 3–9) and lipid-based vehicles.

Data Contradiction Analysis

Example Scenario : Conflicting reports on antimicrobial efficacy.

- Resolution Steps :

- Verify compound purity (HPLC) and storage conditions (moisture/light sensitivity).

- Replicate assays using standardized microbial strains (e.g., E. coli ATCC 25922) and growth media.

- Compare results with structurally similar diols (e.g., 1-(4-Methoxyphenyl)-2,2-dimethylpropane-1,3-diol) to identify structure-activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.